3,4,5-Trimethoxybenzyl-d9 Bromide
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Overview
Description
3,4,5-Trimethoxybenzyl-d9 Bromide: is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications. The molecular formula of this compound is C10H4D9BrO3, and it has a molecular weight of 270.17 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4,5-Trimethoxybenzyl-d9 Bromide typically involves the bromination of 3,4,5-trimethoxybenzyl alcohol. The reaction is carried out in the presence of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction conditions usually include a solvent like dichloromethane (CH2Cl2) and a temperature range of 0-5°C to ensure controlled bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of deuterated reagents is crucial to incorporate deuterium into the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4,5-Trimethoxybenzyl-d9 Bromide can undergo nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can lead to the formation of 3,4,5-trimethoxybenzyl-d9 alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 3,4,5-trimethoxybenzyl-d9 derivatives with various functional groups.
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde-d9 or 3,4,5-trimethoxybenzoic acid-d9.
Reduction: Formation of 3,4,5-trimethoxybenzyl-d9 alcohol.
Scientific Research Applications
Chemistry:
3,4,5-Trimethoxybenzyl-d9 Bromide is used as a deuterated reagent in various chemical reactions to study reaction mechanisms and pathways. It is also used in the synthesis of complex organic molecules and as a building block in organic synthesis .
Biology:
In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The incorporation of deuterium allows for the tracking of metabolic processes using mass spectrometry .
Medicine:
In medicinal chemistry, this compound is used in the development of deuterated drugs. Deuterium incorporation can enhance the metabolic stability and pharmacokinetic properties of drugs .
Industry:
In the industrial sector, this compound is used in the production of deuterated materials and as a labeling reagent in various analytical techniques .
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxybenzyl-d9 Bromide involves its ability to undergo nucleophilic substitution reactions. The bromide group is a good leaving group, making the compound reactive towards nucleophiles. The presence of deuterium can influence the reaction kinetics and pathways, providing valuable insights into reaction mechanisms.
Molecular Targets and Pathways:
The molecular targets of this compound include nucleophiles such as amines, thiols, and alkoxides. The pathways involved in its reactions include substitution, oxidation, and reduction pathways.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzyl Bromide: The non-deuterated version of the compound.
3,4,5-Trimethoxybenzyl Chloride: A similar compound with a chloride group instead of a bromide group.
3,4,5-Trimethoxybenzyl Alcohol: The alcohol derivative of the compound.
Uniqueness:
The uniqueness of 3,4,5-Trimethoxybenzyl-d9 Bromide lies in the presence of deuterium, which provides distinct advantages in scientific research. Deuterium incorporation can lead to differences in reaction kinetics, metabolic stability, and analytical properties compared to non-deuterated analogs .
Properties
CAS No. |
1346601-33-9 |
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Molecular Formula |
C10H13BrO3 |
Molecular Weight |
270.17 |
IUPAC Name |
5-(bromomethyl)-1,2,3-tris(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
QEGDRYOJTONTLO-GQALSZNTSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CBr |
Synonyms |
5-(Bromomethyl)-1,2,3-trimethoxy-benzene-d9; 1-(Bromomethyl)-3,4,5-trimethoxybenzene-d9; 5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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